molecular formula C14H20ClN3O2 B1456111 (2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332531-11-9

(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No. B1456111
M. Wt: 297.78 g/mol
InChI Key: ZNGYJCRPJYCEIU-UHFFFAOYSA-N
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Description

“(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride” is a chemical compound with the molecular formula C14H20ClN3O2 . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound. It also contains a dimethylphenoxy group and an ethylmethylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the sources I found .

Scientific Research Applications

Synthetic Chemistry Applications

1,2,4-Oxadiazoles, including derivatives and analogs, are pivotal in synthetic chemistry for crafting compounds with varied biological and physicochemical properties. For instance, Jäger et al. (2002) explored a ring-fission/C–C bond cleavage reaction involving an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating the chemical versatility and reactivity of 1,2,4-oxadiazole derivatives under different reaction conditions (Jäger et al., 2002). Such studies underline the compound's utility in generating a wide range of chemical structures, potentially including the targeted compound.

Medicinal Chemistry and Pharmacological Study

1,2,4-Oxadiazole derivatives are extensively studied for their pharmacological properties. Rasool et al. (2016) synthesized molecules bearing 1,3,4-oxadiazole structures to investigate their antibiotic effects against various bacteria and their lipoxygenase activity, indicating the therapeutic potential of these compounds (Rasool et al., 2016). Additionally, Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, highlighting the broad scope of biological activities associated with 1,2,4-oxadiazole derivatives (Siddiqui et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-10-4-5-12(8-11(10)2)18-9-14-16-13(17-19-14)6-7-15-3;/h4-5,8,15H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGYJCRPJYCEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)CCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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